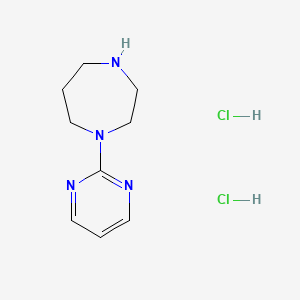
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride
Descripción general
Descripción
“1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride” can be represented by the InChI code: 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This indicates that the molecule consists of a pyrimidine ring attached to a diazepane ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has explored innovative methods to synthesize diazepine derivatives, including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride." For example, Johnston and Mcnab (2009) investigated an electrophilic substitution–decarbonylation process for creating diazepinone derivatives, a category to which the compound belongs (Johnston & Mcnab, 2009).
Chemical Properties and Reactions : Studies like those by Insuasty et al. (1998) have focused on the reactions and properties of related diazepin-6-ones, which offer insights into the chemical behavior of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Insuasty et al., 1998).
Applications in Pharmaceutical Research
Drug Synthesis and Modification : Research by Nalikezhathu et al. (2023) demonstrates the utility of diazacycles, a group that includes "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride," in the synthesis of various drugs, highlighting their relevance in pharmaceutical applications (Nalikezhathu et al., 2023).
Biological Activity : Mibu et al. (2003) investigated the DNA strand breakage activity of certain 1,4-diazepines, suggesting potential biological activities of diazepine derivatives including "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mibu et al., 2003).
Material Science and Catalysis
- Catalytic Applications : Research has also looked into the use of diazepine derivatives in catalysis. Mayilmurugan et al. (2008) examined iron(III) complexes of 1,4-diazepane ligands for biomimetic extradiol cleavage of catechols, which might provide a template for the catalytic potential of "1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride" (Mayilmurugan et al., 2008).
Propiedades
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13;;/h1,4-5,10H,2-3,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJOCZVSWBQVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



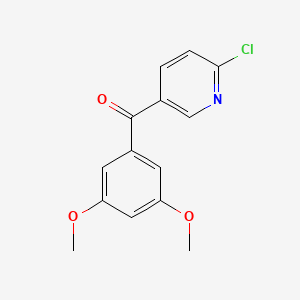
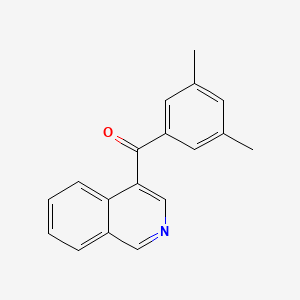
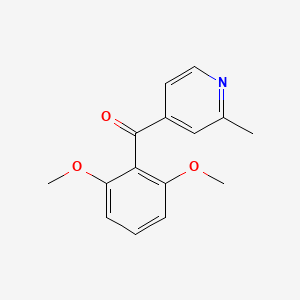
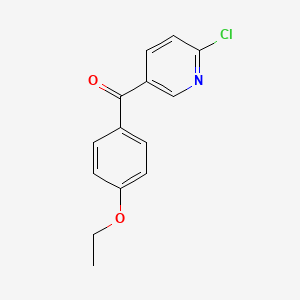
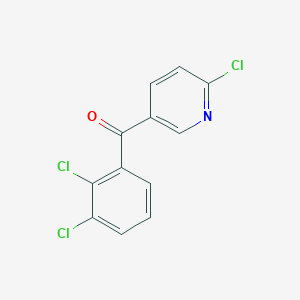
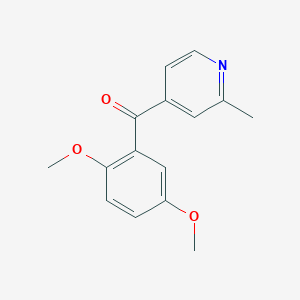
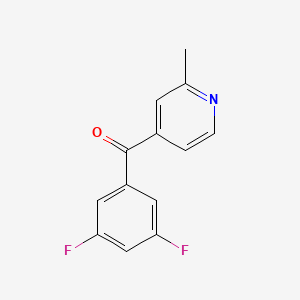
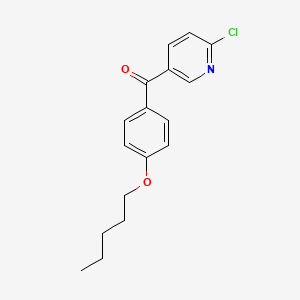
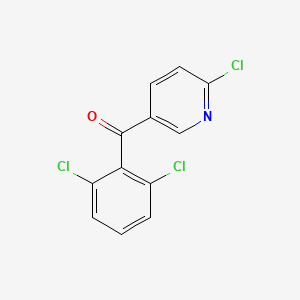
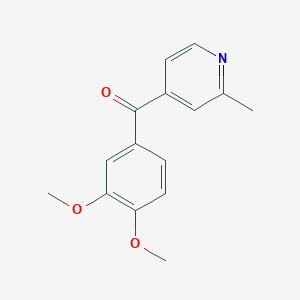

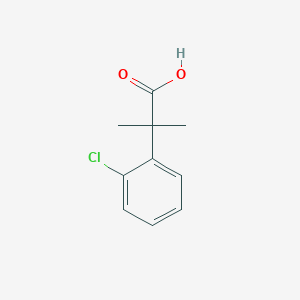
![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)